

Spectroscopic Data for 2-Bromo-3-nitropyridine: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-3-nitropyridine

Cat. No.: B022996

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Disclaimer: Publicly available, experimentally verified spectroscopic data for **2-Bromo-3-nitropyridine** is limited. The data presented in this guide is a consolidation of information from available chemical literature and predicted values derived from analogous compounds. This guide is intended for research and informational purposes.

This technical guide provides a comprehensive overview of the spectroscopic data for **2-bromo-3-nitropyridine**, a key intermediate in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, offering a centralized resource for the characterization of this compound.

Core Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-bromo-3-nitropyridine**.

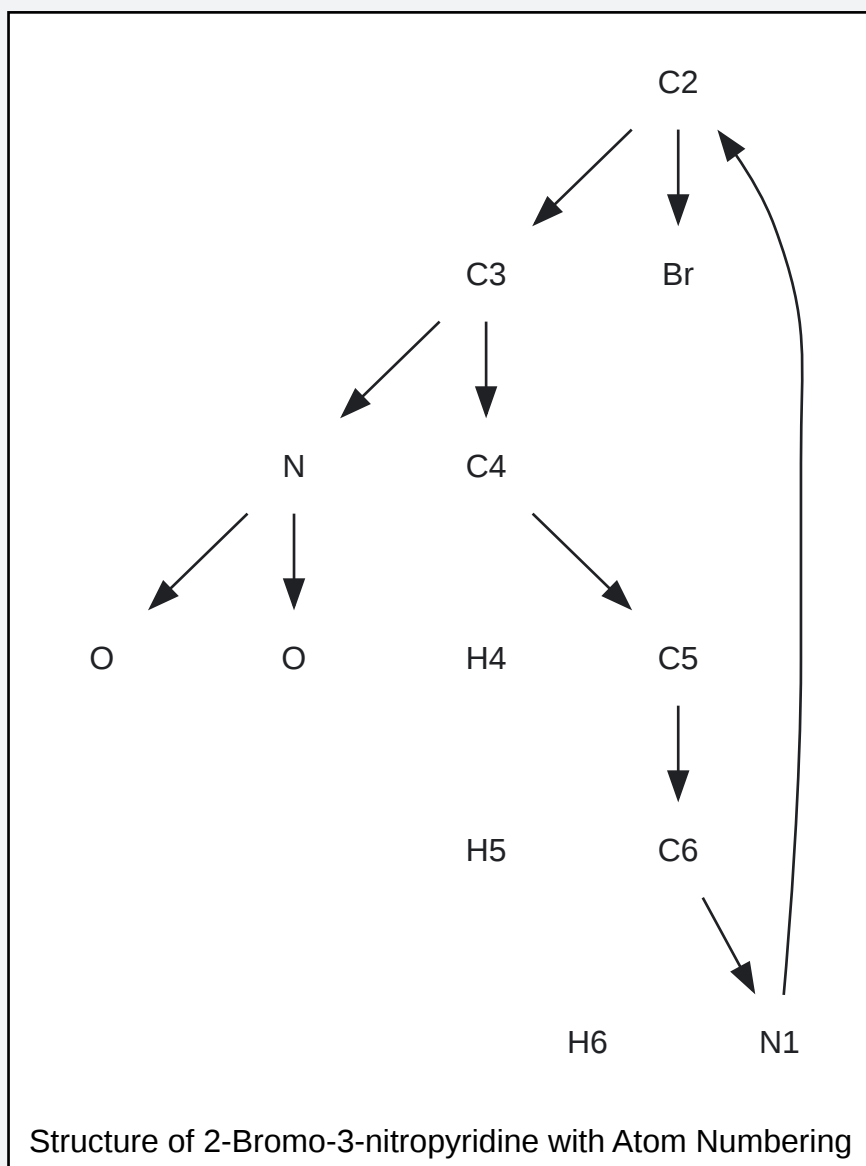
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The predicted ^1H and ^{13}C NMR data for **2-bromo-3-nitropyridine** are presented below. The ^1H NMR data is reported to be recorded in deuterated chloroform (CDCl_3).

Table 1: Predicted ^1H and ^{13}C NMR Data for **2-Bromo-3-nitropyridine**

¹ H NMR (in CDCl ₃)	¹³ C NMR		
Chemical Shift (δ) [ppm]	Multiplicity & Coupling Constant (J) [Hz]	Assignment	Predicted Chemical Shift (δ) [ppm]
~ 8.65	dd, J = 4.5, 1.5 Hz	H-6	~ 152
~ 8.40	dd, J = 8.0, 1.5 Hz	H-4	~ 145
~ 7.45	dd, J = 8.0, 4.5 Hz	H-5	~ 138
~ 135			
~ 125			

Diagram 1: Molecular Structure and Atom Numbering for NMR Assignments



Structure of 2-Bromo-3-nitropyridine with Atom Numbering

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Caption: Molecular structure of **2-Bromo-3-nitropyridine** with IUPAC numbering for NMR peak assignment.

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule based on their characteristic vibrational frequencies. For a solid sample like **2-bromo-3-nitropyridine**, the spectrum would typically be acquired using a KBr pellet or as a Nujol mull.

Table 2: Predicted Infrared (IR) Absorption Frequencies for **2-Bromo-3-nitropyridine**

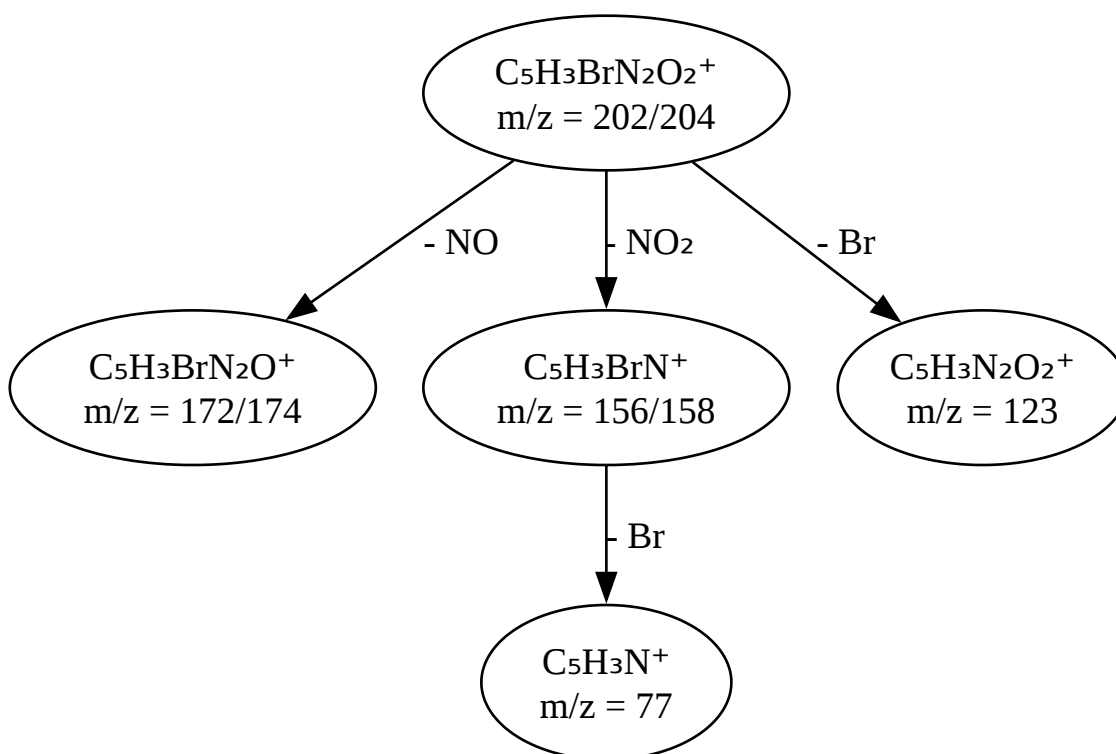
Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H stretch
1600 - 1580	Medium to Strong	Aromatic C=C and C=N stretching
1530 - 1500	Strong	Asymmetric NO ₂ stretch
1360 - 1340	Strong	Symmetric NO ₂ stretch
~ 1050	Medium	C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular weight of **2-bromo-3-nitropyridine** is 202.99 g/mol .[\[1\]](#) Due to the presence of bromine, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).[\[2\]](#)[\[3\]](#)

Table 3: Predicted Mass Spectrometry Data for **2-Bromo-3-nitropyridine**

m/z	Relative Intensity (%)	Assignment
202/204	~50/~50	[M] ⁺ (Molecular ion)
172/174	Variable	[M - NO] ⁺
156/158	Variable	[M - NO ₂] ⁺
123	Variable	[M - Br] ⁺
77	Variable	[C ₅ H ₃ N] ⁺



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Caption: A generalized workflow for the spectroscopic characterization of **2-Bromo-3-nitropyridine**.

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References

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